molecular formula C15H18ClNO B5119301 3-butyl-4-chloro-8-methoxy-2-methylquinoline

3-butyl-4-chloro-8-methoxy-2-methylquinoline

Cat. No. B5119301
M. Wt: 263.76 g/mol
InChI Key: BQSAXHSUADOBQZ-UHFFFAOYSA-N
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Description

3-butyl-4-chloro-8-methoxy-2-methylquinoline is a chemical compound that belongs to the quinoline family. This compound is of significant interest to scientific researchers due to its unique chemical structure and its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-butyl-4-chloro-8-methoxy-2-methylquinoline in cancer cells involves the inhibition of several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This leads to the suppression of cell proliferation and induction of apoptosis. In addition, this compound has also been found to inhibit the expression of VEGF, a protein that promotes angiogenesis, thereby suppressing the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
3-butyl-4-chloro-8-methoxy-2-methylquinoline has been found to have several biochemical and physiological effects. In cancer cells, this compound induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, while suppressing the expression of anti-apoptotic proteins, such as Bcl-2. This leads to the induction of apoptosis and the suppression of tumor growth. In addition, this compound has also been found to inhibit the expression of several cytokines and chemokines, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-butyl-4-chloro-8-methoxy-2-methylquinoline in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-butyl-4-chloro-8-methoxy-2-methylquinoline. One of the areas of interest is the development of novel analogs with improved pharmacological properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-microbial effects of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-butyl-4-chloro-8-methoxy-2-methylquinoline as a potential therapeutic agent for cancer and infectious diseases.
Conclusion:
In conclusion, 3-butyl-4-chloro-8-methoxy-2-methylquinoline is a chemical compound with unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3-butyl-4-chloro-8-methoxy-2-methylquinoline involves several steps. Firstly, 4-chloro-8-methoxy-2-methylquinoline is reacted with butyl lithium to form the corresponding lithium salt. This salt is then reacted with ethyl chloroformate to form the ethyl ester. Finally, the ester is reduced using lithium aluminum hydride to yield 3-butyl-4-chloro-8-methoxy-2-methylquinoline.

Scientific Research Applications

3-butyl-4-chloro-8-methoxy-2-methylquinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-butyl-4-chloro-8-methoxy-2-methylquinoline has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

3-butyl-4-chloro-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-4-5-7-11-10(2)17-15-12(14(11)16)8-6-9-13(15)18-3/h6,8-9H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAXHSUADOBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-4-chloro-8-methoxy-2-methylquinoline

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